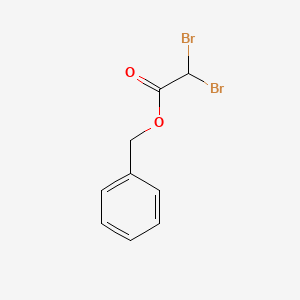

Benzyl dibromoacetate

CAS No.: 64503-07-7

Cat. No.: VC19434881

Molecular Formula: C9H8Br2O2

Molecular Weight: 307.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64503-07-7 |

|---|---|

| Molecular Formula | C9H8Br2O2 |

| Molecular Weight | 307.97 g/mol |

| IUPAC Name | benzyl 2,2-dibromoacetate |

| Standard InChI | InChI=1S/C9H8Br2O2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |

| Standard InChI Key | QYFPTUAHIPBRJK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(Br)Br |

Introduction

Chemical Identity and Structural Properties

Benzyl 2-bromoacetate, systematically named benzyl α-bromoacetate, is an organobromine compound with the molecular formula and a molecular weight of 229.07 g/mol . Its structure comprises a benzyl ester group linked to a bromoacetate moiety, conferring both lipophilic and electrophilic properties. The compound exists as a clear, colorless to light yellow liquid at room temperature, with a density of 1.446 g/mL at 25°C and a boiling point of 166–170°C at 22 mmHg .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:

-

NMR (500 MHz, CDCl): δ 3.81 (s, 2H, ), 5.14 (s, 2H, ), 7.31 (s, 5H, aromatic protons) .

-

NMR (125 MHz, CDCl): δ 25.74 (), 67.79 (), 128.27–134.88 (aromatic carbons), 166.91 (ester carbonyl) .

Infrared spectroscopy (IR) shows a strong carbonyl stretch at 1751 cm, characteristic of ester groups, and aromatic C–H bends at 698–750 cm .

Synthesis and Industrial Production

Dehydration Condensation Method

The primary synthesis route involves acid-catalyzed esterification of bromoacetic acid with benzyl alcohol :

Procedure:

-

Bromoacetic acid (20.8 g, 150 mmol), benzyl alcohol (16.2 g, 150 mmol), and p-toluenesulfonic acid (258 mg, 1.5 mmol) are refluxed in benzene (300 mL) at 120°C for 24 hours using a Dean-Stark apparatus for azeotropic water removal .

-

Post-reaction, the mixture is concentrated under reduced pressure and purified via silica gel chromatography (hexane/ethyl acetate gradient), yielding benzyl 2-bromoacetate as a yellow oil with 100% yield .

Key Advantages:

-

High atom economy (no stoichiometric byproducts).

-

Compatibility with large-scale production (34.3 g per batch demonstrated) .

| Property | Value | Source |

|---|---|---|

| Melting Point | 199–201°C (in aqueous solv.) | |

| Refractive Index | Not reported | |

| LogP (estimated) | 2.368 | |

| Water Solubility | Immiscible |

Hazard Classification

-

Hazard Statements: H314 (Causes severe skin burns and eye damage) .

-

Precautionary Measures: Use gloves, face shields, and work in a fume hood. Neutralize spills with sodium bicarbonate before disposal .

Applications in Pharmaceutical Chemistry

Alkylation Reactions

Benzyl 2-bromoacetate serves as a benzylating agent in the synthesis of protected amino alcohols. For example, its reaction with (-)-2,3-O-isopropylidene-D-threitol produces lipopeptide intermediates critical for antiviral drug development :

This step is pivotal in constructing Fmoc-protected building blocks for solid-phase peptide synthesis .

Fluorescent Probe Synthesis

The compound’s bromine atom allows nucleophilic substitution with amine-containing fluorophores, enabling the creation of ester-linked fluorescent tags for cellular imaging .

Environmental and Toxicological Profile

Ecotoxicity

-

Biodegradation: Predicted persistence (LogP = 2.368) suggests slow degradation in aquatic systems .

-

Aquatic Toxicity: LC (fish) >100 mg/L, classifying it as minimally toxic .

Human Health Risks

-

Skin Permeation: LogK = -5.74 cm/s, indicating low dermal absorption .

-

CYP Inhibition: Inhibits CYP1A2 (IC = 12 µM), potentially altering drug metabolism .

Future Research Directions

Green Synthesis Alternatives

Exploring enzymatic esterification or solvent-free mechanochemical methods could reduce benzene usage, addressing current process safety concerns .

Targeted Drug Delivery

Functionalizing the benzyl group with tumor-specific ligands may enhance the compound’s utility in prodrug strategies, leveraging its stability in physiological conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume